
Cadmium--titanium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium–titanium (1/1) is a compound formed by the combination of cadmium and titanium in a 1:1 ratio. Cadmium is a soft, silvery-white metal that is chemically similar to zinc and mercury, while titanium is a strong, lightweight metal known for its high strength-to-weight ratio and excellent corrosion resistance . The combination of these two metals results in a compound with unique properties that make it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of cadmium–titanium (1/1) involves several steps. One common method is the electrochemical deposition process, where cadmium and titanium ions are co-deposited onto a substrate from an electrolyte solution containing their respective salts . This process requires precise control of the deposition parameters, such as current density, temperature, and electrolyte composition, to achieve a uniform and adherent coating.
Industrial Production Methods: In industrial settings, cadmium–titanium (1/1) can be produced through a high-temperature reduction process. This involves the reduction of cadmium and titanium oxides with a reducing agent, such as hydrogen or carbon, at elevated temperatures. The resulting metal powders are then mixed and sintered to form the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Cadmium–titanium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium in the compound can react with oxygen to form cadmium oxide, while titanium can react with halogens to form titanium halides .
Common Reagents and Conditions: Common reagents used in the reactions of cadmium–titanium (1/1) include oxygen, halogens (such as chlorine and bromine), and acids (such as hydrochloric acid and nitric acid). These reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of cadmium–titanium (1/1) include cadmium oxide, titanium halides, and various cadmium-titanium alloys. These products have distinct properties that make them useful in different applications .
Aplicaciones Científicas De Investigación
Cadmium–titanium (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology, it is studied for its potential use in biomedical implants and drug delivery systems, thanks to its biocompatibility and corrosion resistance .
In the field of environmental science, cadmium–titanium (1/1) is used in the development of advanced materials for the removal of heavy metals from wastewater. The compound’s ability to adsorb and remove cadmium ions from contaminated water makes it a valuable tool for environmental remediation .
Mecanismo De Acción
The mechanism by which cadmium–titanium (1/1) exerts its effects involves several molecular targets and pathways. Cadmium ions can interact with cellular components, such as proteins and DNA, leading to oxidative stress and cellular damage. Titanium ions, on the other hand, can enhance the compound’s stability and biocompatibility by forming a protective oxide layer on its surface .
The combined effects of cadmium and titanium ions result in a compound with unique properties that can be tailored for specific applications. For example, in biomedical applications, the compound’s ability to resist corrosion and promote cell adhesion makes it an ideal material for implants and prosthetics .
Comparación Con Compuestos Similares
Cadmium–titanium (1/1) can be compared with other similar compounds, such as cadmium-zinc and cadmium-mercury alloys. While cadmium-zinc alloys are known for their excellent corrosion resistance and electrical conductivity, cadmium–titanium (1/1) offers superior mechanical strength and biocompatibility .
Cadmium-mercury alloys, on the other hand, have limited applications due to the toxicity of mercury. In contrast, cadmium–titanium (1/1) provides a safer alternative with a broader range of applications in various fields .
Similar Compounds
- Cadmium-zinc alloys
- Cadmium-mercury alloys
- Titanium-aluminum alloys
- Titanium-vanadium alloys
Propiedades
Número CAS |
60861-89-4 |
|---|---|
Fórmula molecular |
CdTi |
Peso molecular |
160.28 g/mol |
Nombre IUPAC |
cadmium;titanium |
InChI |
InChI=1S/Cd.Ti |
Clave InChI |
VIROINNDOPNTDI-UHFFFAOYSA-N |
SMILES canónico |
[Ti].[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


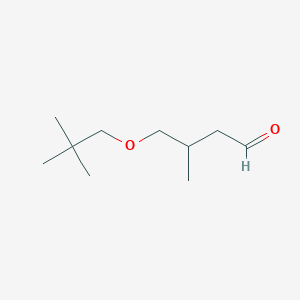
![2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14611424.png)
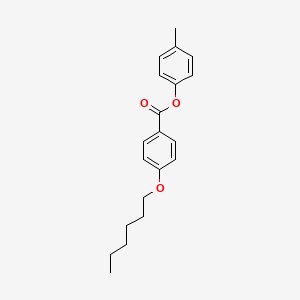
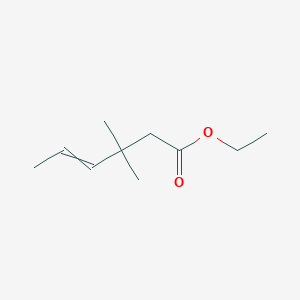
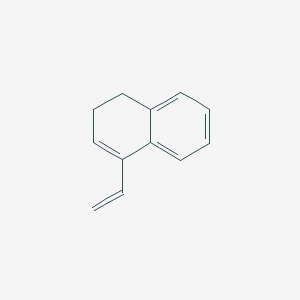

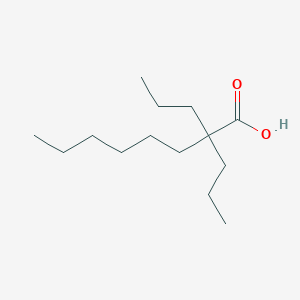
![2-[Ethyl(phenyl)amino]ethyl butylcarbamate](/img/structure/B14611474.png)
![N,N'-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14611480.png)
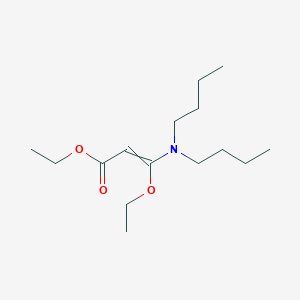
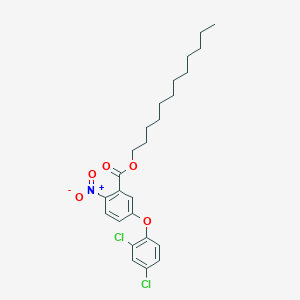


![Methyl [1-(4'-methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetate](/img/structure/B14611497.png)
